

Technical Analysis: 1-(2-Chloro-6-methoxyphenyl)ethanone

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Compound of Interest

Compound Name: 1-(2-Chloro-6-methoxyphenyl)ethanone

CAS No.: 881883-32-5

Cat. No.: B1490065

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A Guide to Structural Characterization and Validation

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation and quality control of **1-(2-Chloro-6-methoxyphenyl)ethanone** (CAS: 881883-32-5), also known as 2'-Chloro-6'-methoxyacetophenone.

This scaffold represents a challenging structural motif due to the steric congestion around the carbonyl group and the non-equivalence of the aromatic ring protons induced by the distinct electronic effects of the chloro (electron-withdrawing, inductive) and methoxy (electron-donating, mesomeric) substituents. This guide prioritizes Nuclear Magnetic Resonance (NMR) spectroscopy as the primary validation tool, moving beyond simple peak assignment to mechanistic verification using NOE (Nuclear Overhauser Effect) experiments.

Part 1: Structural Logic & Electronic Environment

To accurately interpret the NMR data, one must first understand the electronic and steric environment of the molecule.

- Steric Inhibition of Resonance (SIR): The presence of substituents at both ortho positions (2-Cl and 6-OMe) forces the acetyl group out of planarity with the benzene ring.
 - Consequence: The carbonyl carbon is less shielded by the aromatic ring current compared to unsubstituted acetophenone.
 - Consequence: The conjugation between the carbonyl and the ring is diminished, potentially shifting the carbonyl stretching frequency (IR) and the carbonyl carbon signal (^{13}C NMR).
- Asymmetry: Unlike 2,6-dichloroacetophenone, this molecule lacks a plane of symmetry perpendicular to the ring.
 - Consequence: All aromatic protons (H-3, H-4, H-5) are chemically distinct.
 - Consequence: The rotation of the acetyl group may be restricted (atropisomerism is unlikely at RT, but broadening may occur at low temperatures).

Part 2: Experimental Protocol (Self-Validating System)

The following workflow ensures data integrity. It is designed not just to acquire data, but to validate the structure dynamically.

2.1 Sample Preparation

- Solvent: Chloroform-d (CDCl_3) is preferred over DMSO- d_6 for this lipophilic ketone to prevent solvent-solute hydrogen bonding that might obscure fine splitting patterns.
- Concentration: 10-15 mg in 0.6 mL solvent. High concentration is required for high-quality ^{13}C acquisition due to the quaternary carbons.

- Internal Standard: TMS (0.00 ppm) is mandatory as the acetyl methyl peak appears in a crowded aliphatic region.

2.2 Analytical Workflow Diagram



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Figure 1: Step-by-step analytical workflow for structural validation.

Part 3: Spectral Analysis & Interpretation

3.1

H NMR Data (Predicted & Rationalized)

Spectrometer Frequency: 400 MHz+ | Solvent:

Proton	Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Structural Rationale
H-4	7.25 - 7.35	Triplet (t)	1H		Meta to both substituents; para to carbonyl. Couples to H-3 and H-5.
H-3	7.00 - 7.10	Doublet (d)	1H		Ortho to Chlorine. Deshielded by inductive effect of Cl.
H-5	6.75 - 6.85	Doublet (d)	1H		Ortho to Methoxy. Shielded by mesomeric effect of OMe.
-OCH	3.80 - 3.85	Singlet (s)	3H	-	Characteristic methoxy singlet.
-COCH	2.50 - 2.55	Singlet (s)	3H	-	Acetyl methyl. Slightly deshielded due to orthogonality with the ring.

Critical Analysis Point: The key to distinguishing this isomer from 1-(2-chloro-4-methoxyphenyl)ethanone lies in the splitting pattern.

- Target Molecule (2,6-subst): 1 Triplet (1H), 2 Doublets (1H each).
- Isomer (2,4-subst): 1 Doublet (1H), 1 Doublet (1H), 1 Doublet of Doublets (1H).

3.2

C NMR & DEPT-135

- Carbonyl (C=O): ~200-202 ppm. The lack of coplanarity reduces conjugation, keeping this shift high (ketone-like).
- Aromatic C-O (C-6): ~155-158 ppm (Deshielded).
- Aromatic C-Cl (C-2): ~130-132 ppm.
- Methoxy () : ~56 ppm.
- Acetyl () : ~31-32 ppm.

Part 4: The Validation Step (NOE)

Standard 1D NMR is insufficient to prove the regiochemistry of the methoxy group relative to the acetyl group definitively without X-ray crystallography. Nuclear Overhauser Effect (NOE) spectroscopy provides the spatial proof required for high-integrity checking.

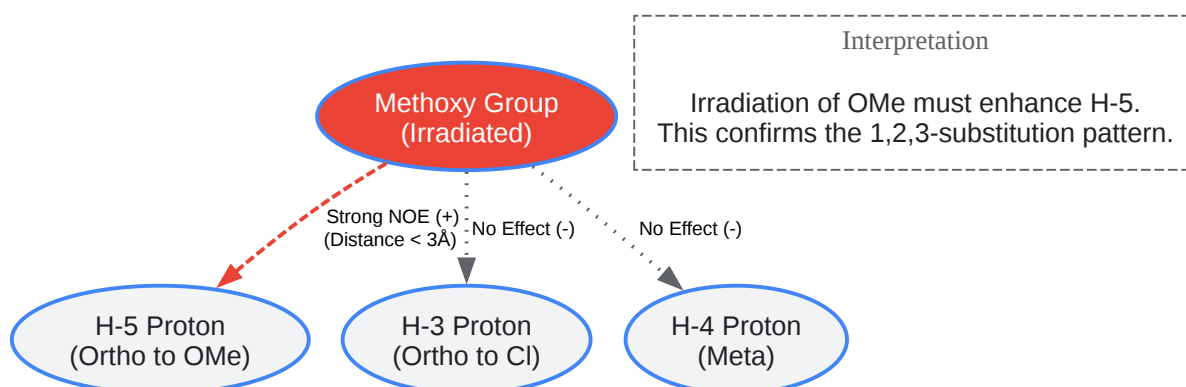
The Protocol:

- Irradiate the Methoxy Signal (3.80):
 - Expectation: Enhancement of the H-5 doublet (6.80).
 - Absence: No enhancement of H-3 or H-4.

- Irradiate the Acetyl Methyl (

2.50):

- Expectation: Due to the twisting of the carbonyl, the methyl group likely sits closer to the smaller substituent (Methoxy) or oscillates. You may see weak enhancement of H-3 or H-5, or potentially the Methoxy protons.



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Figure 2: NOE Connectivity Map. Red dashed lines indicate expected spatial coupling.

Part 5: Synthesis & Context

Why this analysis matters.

This molecule is a critical intermediate in the synthesis of fused heterocycles (e.g., benzofurans or indazoles). The synthesis typically involves:

- Starting Material: 2-Chloro-6-methoxybenzoic acid or 1-chloro-3-methoxybenzene.
- Acylation: Direct Friedel-Crafts is difficult due to deactivation (Cl) and steric blocking.
- Preferred Route: Metal-Halogen exchange (Lithiation) of 1-chloro-3-methoxybenzene followed by reaction with acetic anhydride or acetyl chloride.

Quality Risk: During lithiation, the "directing group" ability of OMe vs Cl competes.

- Risk:[1] Lithiation at the position between Cl and OMe (C-2) is sterically hindered but electronically favorable. Lithiation at C-4 or C-6 leads to isomers.
- Conclusion: The NMR analysis above (specifically the H-4 triplet) is the only rapid way to confirm the reaction occurred at the correct ortho position relative to the methoxy group.

References

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Sources

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